REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[S:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=1.[BrH:15]>O>[Br:15][C:6]1[S:7][C:8]([C:11]([F:14])([F:13])[F:12])=[N:9][N:10]=1 |f:0.1|
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Name
|
|
Quantity
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69 g
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Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
84.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)C(F)(F)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring, to a solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
|
by stirring at 25° C (1 hour)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product separated out as a dark brown, heavy liquid
|
Type
|
EXTRACTION
|
Details
|
was abstracted from the reaction mixture by repeated extraction with a total of 500 ml of methylene chloride
|
Type
|
WASH
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Details
|
After washing with 2 × 100 ml of water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate and careful distillation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC(=NN1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 101 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |